molecular formula C9H12N2O2 B6254260 2-methoxy-4-methylbenzohydrazide CAS No. 103956-11-2

2-methoxy-4-methylbenzohydrazide

Cat. No.: B6254260
CAS No.: 103956-11-2
M. Wt: 180.20 g/mol
InChI Key: FANPCOOUWUJXAH-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylbenzohydrazide is a benzohydrazide derivative characterized by a methoxy group at the 2-position and a methyl group at the 4-position of the benzene ring (Figure 1). It is synthesized by refluxing the corresponding methyl ester with hydrazine monohydrate in ethanol, achieving a high yield of 92% . The compound exhibits a melting point of 109–110°C and an Rf value of 0.2 in a 3:2 n-hexane:EtOAc solvent system, indicating moderate polarity . Benzohydrazides are widely studied for their biological activities (e.g., antimicrobial, anticancer) and utility as ligands in coordination chemistry .

Properties

CAS No.

103956-11-2

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methoxy-4-methylbenzohydrazide

InChI

InChI=1S/C9H12N2O2/c1-6-3-4-7(9(12)11-10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

FANPCOOUWUJXAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methylbenzohydrazide typically involves the reaction of 2-methoxy-4-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-methoxy-4-methylbenzoic acid+hydrazine hydrateThis compound+water\text{2-methoxy-4-methylbenzoic acid} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{water} 2-methoxy-4-methylbenzoic acid+hydrazine hydrate→this compound+water

The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methoxy-4-methylbenzoic acid, while reduction can produce hydrazine derivatives.

Scientific Research Applications

General Reaction Scheme

2 methoxy 4 methylbenzoic acid+hydrazine hydrate2 methoxy 4 methylbenzohydrazide+water\text{2 methoxy 4 methylbenzoic acid}+\text{hydrazine hydrate}\rightarrow \text{2 methoxy 4 methylbenzohydrazide}+\text{water}

Scientific Research Applications

1. Chemistry

  • Intermediate in Organic Synthesis : 2-Methoxy-4-methylbenzohydrazide serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical transformations makes it a valuable building block in organic chemistry.

2. Biology

  • Enzyme Inhibition Studies : The compound has been utilized to study enzyme inhibition and protein interactions. Its structure allows it to interact with specific molecular targets, potentially modulating metabolic pathways.
  • Antioxidant Activity : Research has indicated that derivatives of benzohydrazides, including this compound, exhibit antioxidant properties. These compounds may help in preventing oxidative stress-related diseases .

3. Industry

  • Materials Production : In industrial applications, this compound is used in the formulation of specialty chemicals and materials, such as polymers and coatings that require specific properties.

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

  • Antiglycation Activity : A series of hydrazone derivatives synthesized from related benzoylhydrazides demonstrated significant antiglycation activity, suggesting that similar compounds could be developed for therapeutic purposes against diabetes-related complications .
  • Pharmacological Investigations : The compound has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities. Various derivatives have shown promise in inhibiting cancer cell growth and exhibiting antibacterial effects against specific pathogens .

Mechanism of Action

The mechanism of action of 2-methoxy-4-methylbenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds Compared :

  • 2-Methoxy-4-methylbenzohydrazide : Methoxy (2-position), methyl (4-position).
  • 4-Methoxybenzhydrazide (CAS 2869-34-3): Methoxy (4-position) .
  • 4-Ethoxybenzohydrazide : Ethoxy (4-position) .
  • N'-{2-Nitrobenzylidene}-2-methoxy-4-methylbenzohydrazide : Hydrazone derivative with a nitrobenzylidene group .
  • 4-(Dimethylamino)benzohydrazide: Strong electron-donating dimethylamino group (4-position) .

Substituent Impact :

  • Electron-Donating Groups: The methyl group in this compound is a weaker electron donor compared to methoxy or ethoxy groups. Methoxy and ethoxy substituents enhance solubility in polar solvents due to hydrogen bonding .
  • Electron-Withdrawing Groups : Derivatives like N'-{2-nitrobenzylidene}-2-methoxy-4-methylbenzohydrazide incorporate nitro groups, which increase electrophilicity and reactivity in subsequent reactions (e.g., nucleophilic substitutions) .

Physical Properties

  • Melting Points: this compound: 109–110°C . 4-Methoxybenzhydrazide: Likely higher due to stronger intermolecular hydrogen bonding from the para-methoxy group.

Reactivity and Derivative Formation

  • Hydrazone Synthesis: this compound readily forms hydrazones with aldehydes (e.g., 4-dimethylaminobenzaldehyde), yielding ligands for coordination complexes .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) enhance nucleophilicity of the hydrazide –NH2 group, facilitating condensation with aldehydes. Conversely, electron-withdrawing nitro groups in derivatives reduce basicity but stabilize conjugated systems .

Comparative Data Table

Compound Name Substituents Melting Point (°C) Yield (%) Key Applications/Properties References
This compound 2-OCH₃, 4-CH₃ 109–110 92 High-yield synthesis, coordination ligands
4-Methoxybenzhydrazide 4-OCH₃ N/A N/A Solubility in polar solvents
N'-{2-Nitrobenzylidene}-derivative 2-OCH₃, 4-CH₃, 2-NO₂ N/A N/A Electrophilic reactivity
4-(Dimethylamino)benzohydrazide 4-N(CH₃)₂ N/A N/A Strong electron-donating ligand

Biological Activity

2-Methoxy-4-methylbenzohydrazide, a hydrazide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of hydrazones known for their diverse pharmacological properties, including antimicrobial, antidiabetic, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O2. Its structure includes a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a benzene ring, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that hydrazone derivatives exhibit significant antimicrobial properties. A study evaluating various hydrazones found that compounds similar to this compound demonstrated notable antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values varied, indicating differing levels of effectiveness against specific microbial targets .

Antidiabetic Activity

The antiglycation potential of related hydrazone compounds has been explored in vitro. For instance, a series of 4-methoxybenzoylhydrazones showed varying degrees of antiglycation activity, with IC50 values ranging from 216.52 µM to 748.71 µM . Although specific data for this compound is limited, its structural similarity suggests potential efficacy in inhibiting protein glycation, which is crucial in diabetes management.

Anticancer Activity

Hydrazone derivatives have also been investigated for anticancer properties. A related study highlighted that certain hydrazone compounds exhibited growth inhibition against tumor cell lines using the MTT assay . Although direct studies on this compound are scarce, the presence of similar functional groups in other hydrazones suggests it may possess comparable anticancer activity.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation A series of hydrazones were synthesized and evaluated for biological activities. Compounds showed significant antimicrobial effects with MIC values as low as 1,000 µg/mL .
Antiglycation Studies Compounds similar to this compound demonstrated IC50 values indicating potential as antiglycation agents .
Anticancer Activity Related hydrazone derivatives were tested against various cancer cell lines, showing promising growth inhibition .

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